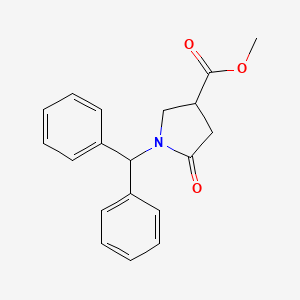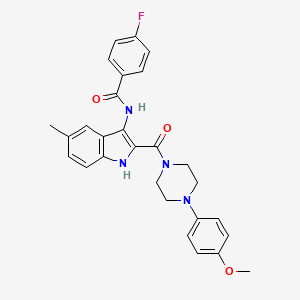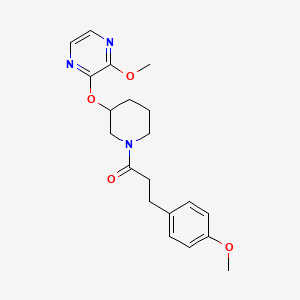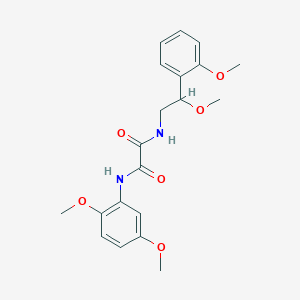
RAS inhibitor Abd-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAS inhibitor Abd-7 is a potent RAS-binding compound with a dissociation constant (Kd) of 51 nM . It interacts with RAS in cells, prevents RAS-effector interactions, and inhibits endogenous RAS-dependent signaling .
Synthesis Analysis
The synthesis of RAS inhibitors like Abd-7 involves complex chemical processes. For instance, farnesyl derivatives containing carboxylic acids were created to suppress oncogenic RAS signaling by targeting the prenylated protein methyltransferase (PPMTase) .Molecular Structure Analysis
The molecular structure of Abd-7 is complex and designed to interact effectively with RAS proteins . The compound has been shown to bind to a pocket where compounds had been previously developed .Chemical Reactions Analysis
Abd-7 interacts with RAS inside cells, preventing RAS-effector interactions and inhibiting endogenous RAS-dependent signaling . It impairs the protein-protein interaction (PPI) of various mutant KRAS proteins with PI3K, CRAF, and RALGDS, as well as NRASQ61H and HRASG12V .Physical And Chemical Properties Analysis
Abd-7 is a solid compound with a molecular weight of 391.471 . It is soluble in DMSO and has a chemical name of 6-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-N-(4-((dimethylamino)methyl)phenyl)-2-methoxypyridin-3-amine .Wissenschaftliche Forschungsanwendungen
Development of RAS-Effector Inhibitors
In the quest to combat cancers characterized by mutations in the RAS gene family, one prominent approach is the development of small molecules that inhibit RAS-effector protein interactions within cells. Cruz-Migoni et al. (2019) describe the creation of compounds by combining elements from two different sets of RAS-binding molecules. This fusion resulted in enhanced efficacy in vitro and in cell-based assays, contributing to the catalog of RAS protein-protein inhibitors. These compounds, including the Abd series, target the interactions of the RAS family, commonly mutated in human cancers, emphasizing their potential as therapeutic agents (Cruz-Migoni et al., 2019).
Targeting N-Ras in Cancer
ABHD17 inhibitors, particularly ABD957, have demonstrated effectiveness against N-Ras in cancer research. Remsberg et al. (2021) highlight ABD957 as a potent inhibitor targeting the ABHD17 family of depalmitoylases. This compound shows significant effects on N-Ras palmitoylation in acute myeloid leukemia (AML) cells and can synergize with MEK inhibition to impair N-Ras signaling and cancer cell growth. This finding indicates a restricted role for ABHD17 enzymes in regulating the N-Ras palmitoylation cycle, presenting ABHD17 inhibitors as potential targeted therapies for NRAS-mutant cancers (Remsberg et al., 2021).
Advancements in RAS-Targeted Therapies
The most frequently mutated gene family in cancers is RAS (KRAS, NRAS, HRAS), making it a prime target for therapeutic intervention. Moore et al. (2020) review the recent advances in therapies targeting mutant RAS proteins, discussing the potential combination strategies of direct RAS inhibitors, RAS-activating pathways, and RAS effector pathways. They note the importance of mutation-specific biochemical properties and tissue of origin in determining treatment effectiveness. This comprehensive review offers a glimpse into the future challenges and strategies for treating RAS-driven cancers (Moore et al., 2020).
Wirkmechanismus
Safety and Hazards
Abd-7 is intended for research use only and is not for human use . Despite theoretical concerns of increased ACE2 expression by Renin-Angiotensin-Aldosterone system (RAS) blockade, there is no evidence that RAS inhibitors are harmful during COVID-19 infection and have in fact been shown to be beneficial in animal studies .
Eigenschaften
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHHFDJNRRCUOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)malonaldehyde](/img/structure/B2375479.png)
![8-Thia-2-azaspiro[4.5]decan-3-one 8,8-dioxide](/img/structure/B2375480.png)

![3-isobutyl-2-(4-methoxyphenyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2375483.png)
![N-cyano-3-ethyl-N-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2375484.png)
![(Z)-1-ethyl-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375485.png)

![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
![N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B2375492.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)


